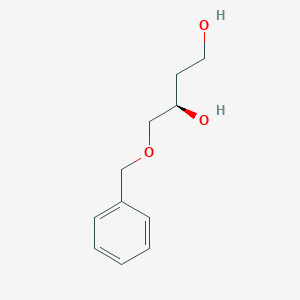

(R)-4-Benzyloxy-1,3-butanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-4-Benzyloxy-1,3-butanediol is a compound of interest in various chemical syntheses and applications. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is crucial in the pharmaceutical industry and in the synthesis of optically active compounds.

Synthesis Analysis

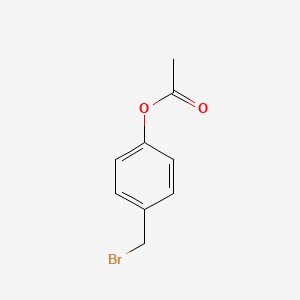

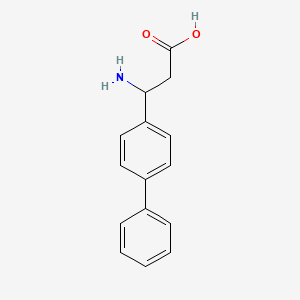

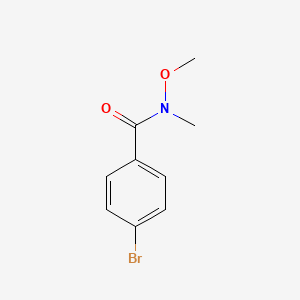

The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative, which is structurally related to (R)-4-benzyloxy-1,3-butanediol, was achieved using an iodolactamization as a key step . This method provided an efficient route to produce an essential intermediate for CCR2 antagonists. Another study reported the use of a chiral auxiliary derived from a similar butanediol compound for the cyclopropanation of alkenylboronic esters, demonstrating the versatility of butanediol derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-4-benzyloxy-1,3-butanediol has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. A study identified the structure of a benzyloxy-substituted butanetriol by employing various NMR techniques, which provided complete assignment of the hydrogen and carbon spectral data . This type of analysis is critical for confirming the molecular structure of chiral compounds.

Chemical Reactions Analysis

Butanediol derivatives participate in a range of chemical reactions. For example, a study described the unusual methanesulfonylation reaction of a tetrasubstituted butanediol, which led to the formation of cyclic sulfites . This highlights the reactivity of such compounds under different conditions and their potential to form unexpected products.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanediol derivatives are important for their application in various industries. A study on the autotrophic production of (R)-1,3-butanediol, a compound closely related to (R)-4-benzyloxy-1,3-butanediol, emphasized its significance in the synthesis of polymers and chemical intermediates . Additionally, the conversion of 2,3-butanediol to dioxolanes with potential as gasoline additives showcases the energy-related applications of butanediol derivatives .

Applications De Recherche Scientifique

1. Biotechnological Production

(R)-1,3-butanediol is a key intermediate in synthesizing various industrial compounds, including pharmaceuticals. Its production using biotechnological methods has gained significant attention. Engineered strains of Escherichia coli and Cupriavidus necator have been developed to produce (R)-1,3-butanediol from renewable resources like glucose and CO2, showcasing a shift towards more sustainable production methods (Gascoyne et al., 2021); (Kataoka et al., 2013).

2. Asymmetric Synthesis and Stereoselectivity

(R)-1,3-butanediol serves as a vital chiral building block in the asymmetric synthesis of various chemicals. Its enantiomeric purity is crucial in the production of high-value pharmaceuticals. Studies have demonstrated the use of lipase-mediated resolution and microbial reduction to achieve high enantiomeric excess, highlighting its importance in stereochemistry (Izquierdo et al., 2001).

3. Investigation of Molecular Structures

The study of (R)-1,3-butanediol in solutions like carbon tetrachloride (CCl4) using methods like infrared spectroscopy and density functional theory provides insights into molecular association and self-assembly. These findings are important for understanding the behavior of such molecules in different environments (Ni et al., 2008).

4. Renewable Chemicals and Biofuels

(R)-1,3-butanediol is a potential candidate for producing renewable chemicals and biofuels. Its conversion into valuable polymers and compounds such as 2,3-butanediol and 1,4-butanediol through engineered microbial pathways opens up avenues for sustainable chemical production (Yim et al., 2011).

5. Induction of Plant Systemic Defense

Certain stereoisomers of 2,3-butanediol, related to (R)-1,3-butanediol, have been shown to elicit systemic defense responses in plants against viruses. This application in agricultural biotechnology underscores the broader utility of these compounds beyond traditional chemical industries (Kong et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(3R)-4-phenylmethoxybutane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453424 |

Source

|

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyloxy-1,3-butanediol | |

CAS RN |

81096-93-7 |

Source

|

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)